Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes used .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves large-scale alkylation processes where phenol is reacted with a mixture of branched nonenes. The process is optimized to maximize yield and purity, often involving distillation and purification steps to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives formed through reduction and substitution reactions, used in different industrial applications.
Scientific Research Applications
4-Nonylphenol has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other chemicals.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to various biological effects, including endocrine disruption in aquatic organisms and potential health risks in humans .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and uses.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol, used as surfactants.
Bisphenol A: A different phenolic compound with endocrine-disrupting properties.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which affects its reactivity and the properties of its derivatives. Its widespread use in industrial applications and its environmental impact make it a compound of significant interest in scientific research and regulatory discussions .
Properties
CAS No. |
84852-32-4 |
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Molecular Formula |
C23H17NaO7S2 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
sodium;5-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18O7S2.Na/c24-18-4-6-19(7-5-18)31(26,27)20-9-11-23(25)17(14-20)12-15-2-1-3-16-13-21(32(28,29)30)8-10-22(15)16;/h1-11,13-14,24-25H,12H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
WTSSYPJCYGKKGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O.[Na+] |
Origin of Product |
United States |
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